2,5-Bis(chloromethyl)benzene-1,3-diol

Catalog No.
S13076530
CAS No.
646475-00-5
M.F
C8H8Cl2O2
M. Wt
207.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(chloromethyl)benzene-1,3-diol

CAS Number

646475-00-5

Product Name

2,5-Bis(chloromethyl)benzene-1,3-diol

IUPAC Name

2,5-bis(chloromethyl)benzene-1,3-diol

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

InChI

InChI=1S/C8H8Cl2O2/c9-3-5-1-7(11)6(4-10)8(12)2-5/h1-2,11-12H,3-4H2

InChI Key

KLSIEYSOPPOAOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)CCl)O)CCl

2,5-Bis(chloromethyl)benzene-1,3-diol, with the molecular formula C8H8Cl2O2C_8H_8Cl_2O_2 and a molecular weight of approximately 207.054 g/mol, is a chlorinated aromatic compound characterized by two chloromethyl groups attached to a benzene ring that also features hydroxyl groups in the 1 and 3 positions. This compound is notable for its potential applications in various chemical syntheses and biological studies. Its structure can be represented as follows:

The compound is typically used in organic synthesis and may exhibit various biological activities due to its functional groups.

Typical of chlorinated aromatic compounds:

  • Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles (like amines or alcohols) replace the chlorine atoms.
  • Reduction Reactions: The hydroxyl groups can be reduced further or oxidized depending on the reaction conditions.
  • Condensation Reactions: It may also engage in condensation reactions with other organic compounds, forming larger molecules or polymers.

Several methods can be employed to synthesize 2,5-bis(chloromethyl)benzene-1,3-diol:

  • Chloromethylation of Phenolic Compounds: The compound can be synthesized via chloromethylation of resorcinol (1,3-dihydroxybenzene) using formaldehyde and hydrochloric acid.
  • Electrophilic Aromatic Substitution: Chloromethylation can also occur through electrophilic aromatic substitution reactions involving benzene derivatives.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps starting from simpler aromatic compounds followed by chlorination and hydroxylation.

2,5-Bis(chloromethyl)benzene-1,3-diol finds applications in various fields:

  • Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules.
  • Polymer Chemistry: The compound may be used in the production of polymers or copolymers due to its reactive functional groups.
  • Biological Research: Its potential biological activity makes it a candidate for studies related to antimicrobial agents or pharmaceuticals.

Several compounds share structural similarities with 2,5-bis(chloromethyl)benzene-1,3-diol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,2-Bis(chloromethyl)benzeneC8H8Cl2C_8H_8Cl_2Two chloromethyl groups on adjacent carbons
1,4-Bis(chloromethyl)benzeneC8H8Cl2C_8H_8Cl_2Chloromethyl groups on opposite carbons
ResorcinolC6H6O2C_6H_6O_2Hydroxyl groups at positions 1 and 3

Uniqueness of 2,5-Bis(chloromethyl)benzene-1,3-diol

The uniqueness of 2,5-bis(chloromethyl)benzene-1,3-diol lies in its specific arrangement of functional groups (two chloromethyl and two hydroxyl groups). This configuration allows for distinct reactivity patterns compared to similar compounds. For instance:

  • Unlike 1,4-bis(chloromethyl)benzene, which lacks hydroxyl groups and thus has different solubility and reactivity characteristics.
  • Compared to resorcinol, which does not have chlorinated substituents, making it less reactive in nucleophilic substitution reactions.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

205.9901349 g/mol

Monoisotopic Mass

205.9901349 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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